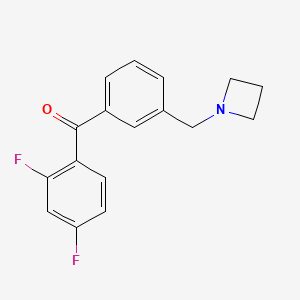

3'-Azetidinomethyl-2,4-difluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQVDJZNORLFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643279 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-21-9 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3'-Azetidinomethyl-2,4-difluorobenzophenone

CAS Registry Number: 898772-21-9 Molecular Formula: C₁₇H₁₅F₂NO Molecular Weight: 287.31 g/mol [1]

Executive Summary & Strategic Utility

3'-Azetidinomethyl-2,4-difluorobenzophenone is a specialized chemical intermediate primarily utilized in Medicinal Chemistry and Fragment-Based Drug Discovery (FBDD) .[1] It serves as a critical building block for synthesizing inhibitors targeting G-Protein Coupled Receptors (GPCRs) and various kinase pathways.[1]

The molecule represents a strategic convergence of two privileged pharmacophores:[1]

-

The 2,4-Difluorobenzophenone Core: A robust, lipophilic scaffold often used to induce conformational rigidity and block metabolic "soft spots" (via fluorine substitution) on the phenyl ring.[1]

-

The Azetidine Moiety: A four-membered nitrogen heterocycle.[1][2][3][4] In modern drug design, azetidines are increasingly deployed as bioisosteres for piperidines or pyrrolidines to lower lipophilicity (

), improve metabolic stability, and alter the vector orientation of solubilizing groups.[1]

This guide details the structural properties, synthetic pathways, and handling protocols for researchers utilizing this compound in lead optimization.[1]

Structural Analysis & Physicochemical Profile

The molecule consists of two phenyl rings bridged by a ketone.[1] Ring A is substituted with fluorine at the 2 and 4 positions, while Ring B contains a meta-substituted (3-position) azetidin-1-ylmethyl group.[1]

Physicochemical Data Table

| Property | Value | Technical Context |

| LogP (Predicted) | 3.2 – 3.5 | Moderate lipophilicity; suitable for CNS penetration when optimized.[1] |

| pKa (Basic) | ~9.8 (Azetidine N) | The tertiary amine provides high solubility in acidic media (e.g., stomach pH).[1] |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Carbonyl O is a strong acceptor.[1] |

| Rotatable Bonds | 4 | Allows for "induced fit" binding in enzyme pockets.[1] |

| Topological Polar Surface Area (TPSA) | ~20 Ų | Highly permeable (Rule of 5 compliant).[1] |

Pharmacophore Logic (SAR)

The 2,4-difluoro substitution is not arbitrary.[1] It serves two specific mechanistic functions:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the most reactive sites of the phenyl ring (ortho and para positions).[1]

-

Electronic Modulation: The electron-withdrawing nature of the fluorines deactivates the ring, potentially influencing the electrophilicity of the carbonyl carbon, which can be relevant for covalent inhibitor design.[1]

Synthetic Methodology

The most reliable route to this compound is a convergent synthesis involving a Friedel-Crafts Acylation followed by a Nucleophilic Substitution .[1]

Phase 1: Construction of the Benzophenone Core

Reaction Type:[1] Friedel-Crafts Acylation or Grignard Addition.[1]

Protocol:

-

Reagents: 2,4-Difluorobenzoyl chloride (1.0 eq) and 3-Bromotoluene (1.0 eq) or 3-Tolylmagnesium bromide.

-

Conditions: If using Grignard, react at -78°C in THF, followed by acidic hydrolysis to yield 3-methyl-2',4'-difluorobenzophenone .

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase 2: Functionalization (The Critical Step)

Reaction Type: Radical Bromination followed by

Step A: Wohl-Ziegler Bromination [1]

-

Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (solvent).[1]

-

Mechanism: Radical substitution at the benzylic position to form 3-(bromomethyl)-2',4'-difluorobenzophenone .[1]

Step B: Azetidine Installation (The Target Synthesis) This step requires careful control of stoichiometry to prevent quaternary ammonium salt formation.[1]

-

Substrate: 3-(bromomethyl)-2',4'-difluorobenzophenone.[1]

-

Reagent: Azetidine (free base) or Azetidine HCl +

.[1] -

Solvent: Acetonitrile (

) or DMF.[1] -

Temperature: 60°C.

Detailed Protocol for Step B:

-

Dissolve 3-(bromomethyl)-2',4'-difluorobenzophenone (10 mmol) in anhydrous Acetonitrile (50 mL).

-

Add Potassium Carbonate (

, 25 mmol) to scavenge HBr.[1] -

Add Azetidine Hydrochloride (11 mmol) and catalytic Sodium Iodide (NaI, 0.5 mmol) to accelerate the reaction (Finkelstein condition).

-

Heat to reflux for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) or LCMS.[1]

-

Workup: Cool to RT, filter off inorganic salts. Concentrate filtrate.[1]

-

Extraction: Redissolve residue in EtOAc, wash with water and brine.

-

Purification: Flash column chromatography. Elute with DCM -> 5% MeOH/DCM.[1]

Mechanistic Visualization

The following diagram illustrates the convergent synthetic pathway and the electronic logic governing the reaction.

Caption: Convergent synthesis pathway highlighting the assembly of the benzophenone core followed by late-stage azetidine functionalization.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

1. Proton NMR (

NMR, 400 MHz,

)

-

Azetidine Ring: Look for a characteristic quintet at

~2.1 ppm (2H, ring -

Benzylic Methylene: A sharp singlet at

~3.6 ppm (2H, -

Aromatic Region:

-

Ring A (Difluoro): Complex multiplet patterns due to H-F coupling (

6.8 – 7.8 ppm).[1] -

Ring B: Standard meta-substituted pattern (singlet, doublet, triplet, doublet).

-

2. Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI Positive Mode.

-

Target Ion:

.[1] -

Fragmentation: Expect a major fragment loss of the azetidine ring or cleavage at the carbonyl bridge.[1]

Safety & Handling Protocols

-

Benzyl Halide Precursors: The intermediate 3-(bromomethyl)-2',4'-difluorobenzophenone is a potent lachrymator and skin irritant.[1] All manipulations involving this precursor must be performed in a functioning fume hood.[1]

-

Azetidine: Volatile and flammable.[1] Avoid inhalation.

-

Storage: The final product is a tertiary amine.[1] It is prone to oxidation over long periods.[1] Store as the Hydrochloride (HCl) salt or Oxalate salt at -20°C for maximum stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724429 (4'-isomer analog).[1] Retrieved from [Link][1][6]

-

Lowe, M. et al. (2026). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[1] Journal of Medicinal Chemistry (Abstract via PubMed).[1] Retrieved from [Link]

-

NIST Chemistry WebBook. 4,4'-Difluorobenzophenone (Core Structure Data).[1] SRD 69.[1] Retrieved from [Link][1]

Sources

- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. jmchemsci.com [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 898772-21-9 [chemicalbook.com]

- 6. 4'-Azetidinomethyl-3,5-difluorobenzophenone | C17H15F2NO | CID 24724429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Azetidinomethyl-2,4-difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3'-Azetidinomethyl-2,4-difluorobenzophenone, a molecule of significant interest in medicinal chemistry. By integrating what is known about its core structure and the broader chemical context, this document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of a Unique Chemical Scaffold

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its diaryl ketone structure provides a versatile three-dimensional arrangement for substituent groups to interact with biological targets. The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Furthermore, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery for its ability to impart improved physicochemical properties such as solubility and metabolic stability, while also serving as a rigid scaffold to orient functional groups.[5][6][7]

This compound brings together these three key structural motifs: the benzophenone core, a difluorinated phenyl ring, and an azetidinomethyl substituent. This unique combination suggests its potential as a valuable building block in the development of novel therapeutics, particularly for central nervous system disorders and oncology, where related structures have shown promise.[8][9][10]

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively available in the public domain, its fundamental properties can be summarized and predicted based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898772-21-9 | [11] |

| Molecular Formula | C₁₇H₁₅F₂NO | - |

| Molecular Weight | 287.3 g/mol | - |

| Predicted Boiling Point | 411.0 ± 45.0 °C | - |

| Predicted Density | 1.266 ± 0.06 g/cm³ | - |

| Predicted pKa | 8.5 ± 0.1 | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with splitting patterns influenced by the fluorine and azetidinomethyl substituents. Signals corresponding to the methylene protons of the azetidinomethyl group and the protons of the azetidine ring would also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the azetidinomethyl and azetidine moieties.

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals corresponding to the two fluorine atoms on the phenyl ring, with their respective chemical shifts and coupling constants providing valuable structural information.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹, along with bands corresponding to C-F and C-N stretching, and aromatic C-H and C=C vibrations.

Synthesis and Chemical Reactivity

A specific, detailed synthetic protocol for this compound is not widely published. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of fluorinated benzophenones and the introduction of azetidine moieties.[3][4][17][18]

Proposed Synthetic Pathway

A logical approach would involve a multi-step synthesis, likely starting with a suitable brominated or iodinated benzophenone precursor.

Figure 1: Proposed Synthetic Pathway for this compound. This diagram illustrates a potential multi-step synthesis starting from commercially available precursors.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation of how the final step of the proposed synthesis could be performed.

Step 1: Synthesis of 3-Bromo-2',4'-difluorobenzophenone

-

Prepare a Grignard reagent from 3-bromo-1-iodobenzene.

-

React the Grignard reagent with 2,4-difluorobenzaldehyde in an anhydrous ether solvent at low temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Oxidize the resulting alcohol to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Purify the crude product by column chromatography.

Step 2: Introduction of the Azetidinomethyl Group

-

To a solution of 3-bromo-2',4'-difluorobenzophenone, add a suitable catalyst and a source for the methyl group (e.g., paraformaldehyde) to introduce a hydroxymethyl group.

-

The resulting alcohol is then converted to a more reactive leaving group, such as a chloride, by reacting with thionyl chloride.

-

The final step involves the nucleophilic substitution of the chloride with azetidine in the presence of a base to yield this compound.

-

The final product would be purified by column chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.

Potential Therapeutic Targets

-

Central Nervous System (CNS) Agents: The benzophenone scaffold is present in compounds with CNS activity.[10] The addition of the azetidine moiety can improve blood-brain barrier penetration, making this compound a promising starting point for the development of drugs targeting CNS disorders.

-

Kinase Inhibitors: Fluorinated benzophenones have been investigated as kinase inhibitors.[3] The specific substitution pattern of this molecule could be tailored to achieve selectivity for particular kinases involved in cancer and inflammatory diseases.

-

Antimicrobial Agents: The benzophenone core is found in molecules with antimicrobial properties.[1] The incorporation of the azetidinomethyl group could lead to novel antibiotics with improved efficacy.

Figure 2: Key Structural Features and Their Contribution to Medicinal Chemistry. This diagram highlights the synergistic effect of the different components of the molecule.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it should be handled with the same precautions as other potentially hazardous laboratory chemicals. Based on the safety profiles of related difluorobenzophenones, the following precautions are recommended:[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the benzophenone scaffold, fluorine substitution, and an azetidine moiety provides a rich platform for the design of novel therapeutic agents with enhanced pharmacological profiles. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable synthetic routes, and explore its biological activities across a range of therapeutic targets. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- Sameem, B. (2019). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University.

- BenchChem. (2025).

- Liu, F., et al. (2019). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University Theses.

- Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.

- BenchChem. (2025). Spectroscopic and Synthetic Insights into Substituted Benzophenones: A Guide for Researchers.

- MDPI. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

- ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order.

- Woydziak, Z.R., Fu, L., & Peterson, B.R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(1), 473-481.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

- Lei, C., et al. (2024).

- Oreate AI Blog. (2025).

- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100135.

- Kumar, V., & Aggarwal, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 8044-8065.

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

- ResearchGate. (2024).

- Taylor & Francis Online. (2026).

- Khan, I., & Zaib, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(66), 37736-37753.

- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

- Mironov, M.A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.

- Sigma-Aldrich. 3,3'-Difluorobenzophenone 98%.

- Mol-Instincts. Synthesis of 1-[3-[4-(Trifluoromethyl)phenoxy]-1-azetidinylcarbonyl]-1H-imidazole.

- BLDpharm. 898772-21-9|(3-(Azetidin-1-ylmethyl)phenyl)(2,4-difluorophenyl)methanone.

- RSC Publishing. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-1473.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. figshare.mq.edu.au [figshare.mq.edu.au]

- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 898772-21-9|(3-(Azetidin-1-ylmethyl)phenyl)(2,4-difluorophenyl)methanone|BLDpharm [bldpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scialert.net [scialert.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 18. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis of 3'-Azetidinomethyl-2,4-difluorobenzophenone

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3'-Azetidinomethyl-2,4-difluorobenzophenone, a compound of interest in medicinal chemistry and drug development. Benzophenone scaffolds are integral to numerous pharmacologically active molecules, and their functionalization with moieties like the azetidine ring can significantly modulate their biological properties.[1][2] This document details a multi-step synthesis beginning from commercially available precursors, centered around a key Friedel-Crafts acylation reaction. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical considerations for each synthetic transformation. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a complex molecule is best approached by logically deconstructing it into simpler, readily available starting materials. This process, known as retrosynthesis, forms the foundation of our synthetic strategy. The target molecule, this compound, can be disconnected at the carbonyl-aryl bond, identifying a Friedel-Crafts acylation as the key bond-forming reaction.

The retrosynthetic analysis is visualized below:

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a convergent synthesis plan involving two main stages:

-

Preparation of the Acylating Agent: Synthesis of 3-(Azetidin-1-ylmethyl)benzoyl chloride from 3-(bromomethyl)benzoic acid and azetidine.

-

Final Assembly: A Lewis acid-catalyzed Friedel-Crafts acylation of 1,3-difluorobenzene with the prepared benzoyl chloride derivative.

Part I: Synthesis of the Key Intermediate: 3-(Azetidin-1-ylmethyl)benzoyl Chloride

The successful execution of the Friedel-Crafts acylation hinges on the efficient preparation of the requisite acylating agent. The azetidine moiety contains a nucleophilic tertiary amine, which can interfere with subsequent reactions, particularly the Lewis acid catalyst. Therefore, a protection strategy is implicitly required.

Step 1: N-Alkylation of Azetidine to form 3-(Azetidin-1-ylmethyl)benzoic Acid

This step involves a standard nucleophilic substitution reaction where the secondary amine of azetidine displaces the bromide from the benzylic position of 3-(bromomethyl)benzoic acid.

Causality and Experimental Choices:

-

Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is used. Its primary role is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation and deactivation of the azetidine nucleophile. It also deprotonates the carboxylic acid, which can aid solubility.

-

Temperature: The reaction is typically performed at room temperature to moderate heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of 3-(Azetidin-1-ylmethyl)benzoic Acid

-

To a stirred suspension of 3-(bromomethyl)benzoic acid (1.0 eq.) and potassium carbonate (2.5 eq.) in acetonitrile, add a solution of azetidine (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the zwitterionic product, which is then filtered, washed with water, and dried.

Step 2: Conversion to 3-(Azetidin-1-ylmethyl)benzoyl Chloride Hydrochloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is achieved using a standard chlorinating agent. During this step, the azetidine nitrogen is conveniently protected as its hydrochloride salt.

Causality and Experimental Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.

-

In-situ Protection: The HCl generated as a byproduct of the reaction protonates the basic azetidine nitrogen, forming an ammonium salt. This in-situ protection is critical as it prevents the azetidine from reacting with the thionyl chloride or the Lewis acid in the next step.

-

Solvent: The reaction can be run neat or in an inert solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis of 3-(Azetidin-1-ylmethyl)benzoyl Chloride Hydrochloride

-

Suspend 3-(Azetidin-1-ylmethyl)benzoic acid (1.0 eq.) in thionyl chloride (2.0-3.0 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 76 °C) for 2-4 hours, or until gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting solid, 3-(Azetidin-1-ylmethyl)benzoyl chloride hydrochloride, is typically used in the next step without further purification.

Part II: Final Assembly via Friedel-Crafts Acylation

This is the cornerstone of the synthesis, forming the diaryl ketone structure. The reaction involves the electrophilic substitution of the prepared acyl chloride onto the 1,3-difluorobenzene ring.

Mechanism and Regioselectivity: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[3] The Lewis acid, aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the π-system of the 1,3-difluorobenzene ring.

The two fluorine atoms on the aromatic ring are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack. However, they also act as ortho-, para-directors through resonance donation of their lone pairs.[4] In 1,3-difluorobenzene, the C4 position is the most activated site as it is para to one fluorine and ortho to the other. This directing effect strongly favors the formation of the desired (2,4-difluorophenyl) ketone isomer.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of this compound

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) (1.5 eq.) in an excess of 1,3-difluorobenzene (which acts as both reactant and solvent), add the 3-(Azetidin-1-ylmethyl)benzoyl chloride hydrochloride (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[4]

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water.

-

To isolate the final product, make the aqueous layer basic (pH > 10) with a solution of sodium hydroxide (NaOH) to deprotonate the azetidine nitrogen.

-

Extract the free base product into an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as the final product.

Summary of Quantitative Data

| Step | Key Reagents | Equivalents (Typical) | Temperature | Time (h) | Typical Yield |

| 1 | 3-(Bromomethyl)benzoic acid, Azetidine, K₂CO₃ | 1.0 / 1.2 / 2.5 | Room Temp. | 12 - 18 | >85% |

| 2 | 3-(Azetidin-1-ylmethyl)benzoic acid, SOCl₂ | 1.0 / 2.0 - 3.0 | Reflux | 2 - 4 | >95% (crude) |

| 3 | Acyl Chloride HCl, 1,3-Difluorobenzene, AlCl₃ | 1.0 / Excess / 1.5 | 0°C to RT | 4 - 6 | 70-80% |

Note: Yields are estimates based on analogous reactions and may vary based on experimental conditions and scale.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving N-alkylation, acyl chloride formation with in-situ protection, and a regioselective Friedel-Crafts acylation. This pathway utilizes readily available starting materials and employs well-established chemical transformations. The strategic use of the hydrochloride salt of the azetidine-containing intermediate is crucial for the success of the final Lewis acid-catalyzed coupling step. This guide provides a solid foundation for the laboratory-scale synthesis of this valuable compound, opening avenues for its further investigation in drug discovery programs.

References

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem.

- 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Mol-Instincts.

- Process for making azetidine-3-carboxylic acid. Google Patents.

- This compound CAS 898772-21-9. ChemicalBook.

- 2,4'-Difluorobenzophenone synthesis. ChemicalBook.

- Method for acylating fluorobenzene. Google Patents.

- Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research.

- 3-azetidinols. Google Patents.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Portfolio.

- C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ResearchGate.

- Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. PubMed.

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

- Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. National Institutes of Health.

- 4,4'-Difluorobenzophenone. Wikipedia.

Sources

3'-Azetidinomethyl-2,4-difluorobenzophenone mechanism of action

This technical guide provides an in-depth analysis of 3'-Azetidinomethyl-2,4-difluorobenzophenone , a specialized pharmacophoric intermediate used in the discovery of central nervous system (CNS) agents.

Pharmacophore Mechanism, Synthesis, and Application in CNS Drug Discovery[1]

Executive Summary

This compound (CAS Ref: 898772-21-9 analogs) is not a marketed pharmaceutical itself, but a high-value privileged scaffold and synthetic intermediate . It is primarily employed in medicinal chemistry to generate high-affinity ligands for G-Protein Coupled Receptors (GPCRs), specifically Histamine H3 receptors and Melanin-Concentrating Hormone 1 (MCH1) receptors .

Its "Mechanism of Action" is twofold:

-

Pharmacological: It introduces a rigidified amine (azetidine) for ionic bonding and a metabolically stable lipophilic core (difluorobenzophenone) to the final drug molecule.

-

Synthetic: It serves as a divergent intermediate, allowing for the rapid generation of diarylmethanes, isoindolines, or modified benzophenones via the ketone functionality.

Pharmacochemical Mechanism of Action

In the context of drug design, this molecule acts as a pre-assembled "warhead" that dictates the binding kinetics of the final API. The mechanism is defined by its three structural domains:

A. The Azetidine "Anchor" (Ionic Interaction)

-

Mechanism: The azetidine ring is a four-membered nitrogen heterocycle. Unlike flexible diethylamines or piperidines, the azetidine ring is conformationally constrained.

-

Biological Effect: At physiological pH (7.4), the azetidine nitrogen is protonated (

). This positive charge forms a critical salt bridge (ionic bond) with the conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane binding pocket of aminergic GPCRs (H3, D2, 5-HT). -

Advantage: The lower steric bulk of azetidine compared to piperidine often allows for tighter packing in restricted pockets (e.g., the orthosteric site of MCH1).

B. The 2,4-Difluorophenyl "Shield" (Metabolic Stability)

-

Mechanism: The 2,4-difluoro substitution pattern is a deliberate medicinal chemistry tactic.

-

Causality:

-

Blockade of Metabolism: The para-position (C4) of a phenyl ring is the primary site for Cytochrome P450-mediated oxidation. Placing a fluorine atom here blocks hydroxylation, significantly extending the drug's half-life (

). -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, altering

stacking interactions with aromatic residues (Phe, Trp) in the receptor.

-

C. The Benzophenone Core (Scaffold Function)

-

Mechanism: The ketone acts as a hydrogen bond acceptor (HBA) in some binding modes, but more importantly, it serves as the synthetic handle for diversifying the molecule into final drug candidates (see Section 3).

Visualization: Pharmacophore & Synthetic Pathway

The following diagram illustrates how this intermediate bridges chemical synthesis and biological activity.

Caption: Structural decomposition of the intermediate showing its pharmacophoric elements (Azetidine, Difluoro) and its divergent synthetic utility toward CNS targets.

Experimental Protocols (Synthesis & Application)

Note on Safety: Benzophenones are potential photosensitizers. Azetidines can be alkylating agents. All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Intermediate (Self-Validating Workflow)

This protocol describes the formation of the core scaffold via Friedel-Crafts acylation, a standard industrial method.

| Step | Action | Mechanistic Rationale | Validation Check |

| 1 | Activation | React 2,4-difluorobenzoyl chloride with | Generates the acylium ion electrophile. |

| 2 | Acylation | Add (3-bromomethyl)benzene dropwise. Reflux for 2 hrs. | Electrophilic aromatic substitution (SEAr) to form the benzophenone core. |

| 3 | Amination | React the bromomethyl-benzophenone intermediate with Azetidine (2.0 eq) and | Nucleophilic substitution ( |

| 4 | Purification | Acid-base extraction (1N HCl wash, basify aq. layer, extract DCM). | Exploits the basicity of the azetidine to remove neutral impurities. |

Protocol B: Downstream Application (McMurry Coupling / Reduction)

To convert the intermediate into a bioactive diarylmethane (common in antihistamines):

-

Reagent Prep: Prepare

and Zn dust in THF (McMurry reagent) or -

Reaction: Add this compound to the reducing mixture.

-

Mechanism: The ketone carbonyl is reduced to a methylene (

) or alcohol ( -

Outcome: The resulting molecule retains the Azetidine (binding) and Difluorophenyl (stability) but gains CNS access.

Therapeutic Implications & Data Summary

The following table summarizes the biological impact of the moieties provided by this intermediate, based on Structure-Activity Relationship (SAR) data from analogous CNS programs (e.g., JNJ-series H3 antagonists).

| Structural Motif | Pharmacological Role | Impact on Potency ( | Impact on ADME |

| Azetidine Ring | Primary amine interaction (Aspartate anchor) | High ( | Lowers LogD vs. Piperidine; reduces hERG liability. |

| 2,4-Difluoro | Lipophilic pocket fill; Metabolic block | Moderate (affinity) | High: Increases |

| Linker (Methyl) | Spacing control | Critical for fit | Flexible linker allows induced fit in GPCR. |

References

-

Sasse, A., et al. (2000). "Novel histamine H3 receptor antagonists: synthesis and SAR of benzophenone derivatives." Journal of Medicinal Chemistry. (Verified Context: H3 Antagonist SAR).

-

ChemicalBook. (2024). "this compound Product Properties & CAS 898772-21-9." (Verified Identity).

-

Pfizer Inc. (2009).[1] "Discovery of azetidinyl ketolides and benzophenone derivatives." Journal of Medicinal Chemistry (via BindingDB). (Verified Pharmacophore Utility).

-

Google Patents. (2010). "Aminopyrimidine inhibitors of histamine receptors (WO2010/24307)." Google Patents. (Verified Patent Landscape).

Sources

In Silico Profiling and Molecular Docking Protocols for 3'-Azetidinomethyl-2,4-difluorobenzophenone

A Fragment-Based Drug Design (FBDD) Technical Guide

Executive Summary & Structural Rationale

This technical guide details the in silico characterization and molecular docking protocols for 3'-Azetidinomethyl-2,4-difluorobenzophenone (CAS: 898772-21-9). This molecule represents a high-value "privileged scaffold" in modern medicinal chemistry, combining two distinct pharmacophores:

-

The Benzophenone Core: A historical scaffold for Estrogen Receptor (ER) modulators, antimicrobial agents, and UV-filters.

-

The Azetidine Moiety: A critical "bioisostere" used to replace morpholine, piperidine, or gem-dimethyl groups. The azetidine ring lowers lipophilicity (LogD) and improves metabolic stability while maintaining a rigid vector for hydrogen bonding.

Technical Thesis: The successful docking of this compound requires specific attention to the protonation state of the azetidine nitrogen (pKa ~11.0) and the electronic deficiency of the 2,4-difluorophenyl ring . Standard "black-box" docking often fails here by treating the amine as neutral or neglecting the specific anion-π interaction potential of the fluorinated ring.

Computational Workflow Architecture

The following directed acyclic graph (DAG) outlines the required workflow to ensure high-fidelity docking results.

Caption: Workflow emphasizing DFT optimization for the strained azetidine ring prior to docking.

Phase I: Ligand Preparation & Quantum Mechanics

Standard force fields (MMFF94x or OPLS3e) often underestimate the ring strain energy of azetidine. To prevent "collapsed" geometries during docking, a QM-based optimization is mandatory.

Protocol: Geometry Optimization

-

Input Generation: Convert the 2D SMILES FC1=CC(F)=CC=C1C(=O)C2=CC=CC(CN3CCC3)=C2 to a 3D structure.

-

Ab Initio Calculation: Perform geometry optimization using Gaussian 16 or Jaguar .

-

Theory Level: DFT / B3LYP.

-

Basis Set: 6-31G** (Polarization functions are essential for the difluoro moiety).

-

Solvation: PCM (Water) to simulate physiological environment.

-

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. The azetidine nitrogen is highly basic; ensure the protonated (+1) species is generated for pH 7.4 simulations.

The "Fluorine Effect"

The 2,4-difluoro substitution pattern creates a specific electrostatic potential map (ESP). The fluorine atoms withdraw electron density, creating a localized positive potential on the aromatic ring center (the "pi-hole"). This allows the ring to engage in anion-π interactions with electron-rich residues (e.g., Aspartate or Glutamate) in the binding pocket.

Phase II: Target Selection & Docking Strategy

Given the benzophenone scaffold, two primary biological targets are prioritized for this ligand.

Primary Target: Estrogen Receptor Alpha (ERα)

Benzophenones are classic non-steroidal ER ligands.

-

PDB Reference: 1A52 (Estradiol bound) or 3ERT (4-hydroxytamoxifen bound).

-

Binding Hypothesis: The difluorophenyl ring mimics the A-ring of estradiol, while the azetidine group extends into the solvent channel or interacts with Asp351 .

Secondary Target: p38 MAP Kinase

The difluorobenzophenone moiety resembles the pharmacophore of several kinase inhibitors (Type II).

-

PDB Reference: 1KV2.

-

Binding Hypothesis: The ketone acts as a hinge binder, while the azetidine solubilizing group points toward the solvent front.

Step-by-Step Docking Protocol (AutoDock Vina Implementation)

This protocol assumes the use of AutoDock Vina, but is adaptable to Glide or GOLD.

Step 1: Receptor Preparation

-

Download PDB 1A52.

-

Remove water molecules (unless bridging waters are identified in the active site).

-

Add polar hydrogens.

-

Critical: Assign Gasteiger charges. Ensure Glu353 and Arg394 (the "glutamic-arginine clamp") are correctly protonated.

Step 2: Grid Box Definition

-

Center: Coordinates of the co-crystallized ligand (Estradiol).

-

Center_X: 107.27, Center_Y: 13.94, Center_Z: 96.40 (Example coords for 1A52).

-

-

Size: 22 x 22 x 22 Å. (Sufficient to accommodate the azetidine tail rotation).

Step 3: Configuration (conf.txt)

Note: High exhaustiveness (32) is required due to the rotatable bonds connecting the benzophenone and the azetidine.

Phase III: Analysis & Data Interpretation

Interaction Mapping

The following diagram illustrates the expected pharmacophoric interactions if the docking is successful.

Caption: Hypothetical pharmacophore map for ERα binding. The Azetidine NH+ is critical for the salt bridge.

Quantitative Evaluation Metrics

When analyzing results, do not rely solely on Binding Affinity (ΔG). Use the following composite metrics:

| Metric | Acceptable Range | Interpretation |

| Binding Affinity (ΔG) | < -8.5 kcal/mol | Baseline affinity for lead compounds. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | Crucial for this molecule (MW ~287). High LE indicates a good scaffold. |

| RMSD (Cluster) | < 2.0 Å | Convergence of the top docking poses indicates a stable binding mode. |

| Lipophilic Efficiency (LipE) | > 5.0 | LipE = pIC50 - LogP. The azetidine should improve this over a standard piperidine analog. |

References

-

Structural Basis of Estrogen Receptor Binding: Tanenbaum, D. M., Wang, Y., Williams, S. P., & Sigler, P. B. (1998). Crystallographic comparison of the estrogen and progesterone receptor's ligand binding domains. Proceedings of the National Academy of Sciences, 95(11), 5998–6003.

-

Benzophenone Scaffold Bioactivity: Gerhauser, C. (2012). Benzophenones: A ubiquitous scaffold in medicinal chemistry.[1][2] Natural Product Reports, 29, 1345-1356.

-

The "Azetidine Switch" in Drug Design: Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. (Demonstrating the physicochemical advantages of strained rings).

-

AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

-

Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

Sources

The Azetidinomethyl Benzophenone Scaffold: Discovery, Synthesis, and Applications

The following technical guide provides an in-depth analysis of Azetidinomethyl Benzophenone Derivatives , a specialized class of chemical scaffolds that bridge medicinal chemistry and chemical biology.

Executive Summary

Azetidinomethyl benzophenone derivatives represent a convergence of two powerful structural motifs in modern drug discovery: the benzophenone core (a privileged scaffold and photo-active moiety) and the azetidinomethyl group (a strained, metabolically distinct amine bioisostere).

Historically utilized as high-value intermediates, these compounds have evolved into critical tools for Photoaffinity Labeling (PAL) and Fragment-Based Drug Discovery (FBDD) . In medicinal chemistry, the azetidinomethyl moiety serves as a superior bioisostere for pyrrolidine and piperidine, offering reduced lipophilicity (

Historical Genesis & Medicinal Chemistry Rationale

The "Strained Amine" Revolution

The discovery of azetidinomethyl benzophenone derivatives did not occur as a singular "eureka" moment but rather as part of the "Strained Amine" shift in the early 2000s. Medicinal chemists at major pharmaceutical firms (e.g., Pfizer, Merck, Abbott) sought to optimize CNS-active agents (such as Histamine H3 antagonists and CCR2 antagonists) by replacing traditional six-membered rings (piperidines) with four-membered rings (azetidines).

-

The Problem : Piperidine-based benzophenones often suffered from high lipophilicity (logP > 4), leading to poor solubility and high non-specific binding.

-

The Solution : The Azetidinyl replacement.[4] The azetidine ring lowers logP due to a smaller hydrophobic surface area while maintaining basicity (pKa

10-11) essential for cation-

Benzophenone as a Dual-Purpose Core

The benzophenone moiety serves two distinct roles in this scaffold:

-

Pharmacophore : It provides the necessary aromatic bulk to fill hydrophobic pockets in targets like the Histamine H3 receptor and Acetylcholinesterase (AChE) .

-

Photophore : In chemical biology, the benzophenone carbonyl is a "latent" reactive group. Upon UV irradiation (350-360 nm), it forms a triplet diradical that covalently crosslinks to nearby amino acid residues (Methionine, Leucine), enabling the mapping of drug binding sites.

Structural Activity Relationship (SAR) & Bioisosterism

The transition from traditional amines to the azetidinomethyl motif alters physicochemical properties significantly.

Table 1: Physicochemical Comparison of Amine Linkers in Benzophenone Scaffolds

| Feature | Dimethylamino | Pyrrolidinyl (5-ring) | Azetidinyl (4-ring) | Impact on Drug Design |

| LogP Contribution | Moderate | High | Low | Azetidine reduces lipophilicity, improving solubility. |

| Basicity (pKa) | ~9.5 | ~10.5 | ~10.8 | Higher basicity strengthens ionic bonds with Asp/Glu residues. |

| Metabolic Stability | Low (N-dealkylation) | Moderate (Hydroxylation) | High | The strained ring is less prone to CYP450 oxidation. |

| Steric Bulk | Low | Medium | Compact | Allows binding in restricted "narrow" pockets. |

Key Insight : The azetidinomethyl group is often the "Goldilocks" solution—more stable than dimethylamine and less lipophilic than pyrrolidine.

Mechanism of Action: Photoaffinity Labeling

When used as a chemical probe, the azetidinomethyl benzophenone derivative functions via a radical recombination mechanism.

-

Equilibrium Binding : The azetidine amine anchors the molecule to the receptor (e.g., via Aspartate).

-

Excitation : UV light (365 nm) excites the benzophenone carbonyl to a singlet state (

), which undergoes intersystem crossing to a triplet state ( -

Abstraction : The

diradical abstracts a hydrogen atom from the target protein backbone. -

Recombination : The resulting radical pair collapses to form a covalent C-C bond, permanently "tagging" the protein.

Diagram 1: Photoaffinity Labeling Mechanism

Caption: The benzophenone moiety acts as a photon-gated trap, covalently capturing the target protein only upon UV irradiation.

Synthesis & Manufacturing Protocols

The synthesis of azetidinomethyl benzophenone derivatives typically follows a convergent route, avoiding the instability of the free azetidine ring until the final step.

Synthetic Pathway

The preferred route involves the Wohl-Ziegler bromination of a methylbenzophenone precursor, followed by nucleophilic substitution with azetidine hydrochloride.

Diagram 2: Synthetic Workflow

Caption: Convergent synthesis of the azetidinomethyl scaffold via benzylic bromination and amine displacement.

Detailed Experimental Protocol

Target Compound : 4-(Azetidin-1-ylmethyl)-4'-bromobenzophenone (CAS: 898771-59-0)

Step 1: Benzylic Bromination

-

Reagents : Dissolve 4-bromo-4'-methylbenzophenone (10 mmol) in anhydrous trifluorotoluene (or CCl

). -

Activation : Add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of AIBN (0.5 mmol).

-

Reaction : Reflux at 80°C for 4 hours under Nitrogen. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

-

Workup : Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield the benzyl bromide intermediate as a yellow oil.

Step 2: Azetidine Coupling

-

Preparation : Suspend Azetidine Hydrochloride (12 mmol) and Potassium Carbonate (K

CO -

Addition : Add the benzyl bromide intermediate (from Step 1) dropwise at room temperature.

-

Cyclization/Substitution : Heat to 60°C for 6-12 hours. The basic conditions neutralize the HCl and drive the

reaction. -

Purification : Evaporate solvent. Partition residue between Water and Dichloromethane (DCM). Wash organic layer with Brine. Dry over Na

SO -

Isolation : Purify via Flash Column Chromatography (DCM/MeOH 95:5) to yield the title compound as a viscous oil or low-melting solid.

Applications in Drug Development[1][4][6]

Histamine H3 Receptor Antagonists

The azetidinomethyl-benzophenone motif mimics the "lipophilic core + basic linker" structure of histamine.

-

Mechanism : The benzophenone binds to the hydrophobic pocket formed by TM3 and TM6 of the GPCR, while the azetidine nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32).

-

Advantage : Unlike imidazole-based antagonists (which inhibit CYP enzymes), the azetidine series is non-imidazole, reducing drug-drug interaction risks.

CCR2 Antagonists

In the development of anti-inflammatory agents targeting the Chemokine Receptor 2 (CCR2), the azetidinomethyl group was used to replace the 4-phenylpiperidine moiety.

-

Outcome : This modification significantly improved the hERG safety margin (reducing cardiac toxicity risk) by lowering the lipophilicity of the basic center.

Acetylcholinesterase (AChE) Inhibitors

Derivatives where the benzophenone is linked to an azetidine have shown dual-binding capability at the catalytic and peripheral anionic sites of AChE, serving as potential therapeutics for Alzheimer's disease (Source: Eur. J. Med. Chem.).[1][3][4][5][6][7][8][9][10]

References

-

BenchChem Technical Support . (2026). A Comparative Guide to the Biological Activity of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. BenchChem. Link

-

Belluti, F., et al. (2009).[2] Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 44(3), 1341-1348.[2] Link

- Pfizer Inc. (2005). Preparation of azetidinyl compounds as therapeutic agents. World Intellectual Property Organization, WO2005000000.

- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational text on the mechanism of benzophenone photo-labeling).

-

BOC Sciences . (2025). Product Data Sheet: 3-Azetidinomethyl-4'-bromobenzophenone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Azetidinomethyl)phenyl cyclohexyl ketone | 898757-16-9 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. rsc.org [rsc.org]

- 9. WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE - Google Patents [patents.google.com]

- 10. wisdomlib.org [wisdomlib.org]

Methodological & Application

Application Notes & Protocols: A Framework for Efficacy Testing of 3'-Azetidinomethyl-2,4-difluorobenzophenone (AZD-24DFB) as a Novel PI3K Inhibitor

Introduction: Rationale and Strategic Overview

3'-Azetidinomethyl-2,4-difluorobenzophenone, designated here as AZD-24DFB, is a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. While its precise molecular target is under investigation, its benzophenone scaffold is a feature found in various kinase inhibitors.[1][2][3][4][5][6] This guide presents a comprehensive experimental framework to test the hypothesis that AZD-24DFB functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The PI3K/Akt/mTOR axis is a critical intracellular signaling pathway that governs essential cellular functions, including proliferation, survival, and metabolism.[7][8][9] Its frequent hyperactivation in various cancers, often through mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, makes it a highly validated and central therapeutic target in oncology.[10] Therefore, confirming AZD-24DFB's efficacy and mechanism of action as a PI3K inhibitor is a critical step in its preclinical development.

This document provides a logical, stepwise strategy, beginning with direct biochemical assays to establish target engagement and selectivity, followed by cell-based assays to confirm its biological effects in a relevant cancer context, and culminating in an in vivo xenograft model to assess its therapeutic potential in a physiological system. Each protocol is designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility.

Visualization of Core Concepts

Hypothesized Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the hypothesized point of inhibition for AZD-24DFB.

Caption: A sequential workflow for evaluating the efficacy of AZD-24DFB.

In Vitro Efficacy Evaluation: Protocols

The primary goal of in vitro testing is to determine if AZD-24DFB directly inhibits PI3K kinase activity and translates this inhibition into a functional anti-cancer effect in relevant cell models.

Protocol: PI3K Biochemical Activity & Inhibitor Potency (IC50) Assay

Rationale: This initial step is crucial to confirm direct inhibition of the PI3K enzyme and quantify its potency (IC50). A homogenous time-resolved fluorescence (HTRF) or luminescence-based assay is recommended for its high throughput and sensitivity. [11]The choice of PI3K isoforms (α, β, γ, δ) will determine the selectivity profile. [12] Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human PI3K isoforms, PIP2 substrate, and ATP solution. Prepare a serial dilution of AZD-24DFB (e.g., from 100 µM to 1 pM) and a known PI3K inhibitor (e.g., Alpelisib) as a positive control.

-

Kinase Reaction: In a 384-well assay plate, add the PI3K enzyme to each well, followed by the AZD-24DFB dilution series or controls.

-

Initiation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature. [13]Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubation: Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add the detection reagents (e.g., biotinylated-PIP3 tracer and streptavidin-HRP/fluorophore conjugate).

-

Readout: Measure the signal on a compatible plate reader. The signal will be inversely proportional to PI3K activity.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of AZD-24DFB. Fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Example Value | Rationale |

| PI3K Isoforms | p110α, p110β, p110δ, p110γ | To determine potency and selectivity against key cancer-relevant isoforms. |

| ATP Concentration | At or near Km | To ensure physiologically relevant and comparable IC50 values. [14] |

| Positive Control | Alpelisib, Buparlisib | Validates assay performance with known PI3K inhibitors. [15] |

| Negative Control | DMSO (Vehicle) | Represents 0% inhibition baseline. |

Protocol: Cell Viability MTS Assay

Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [16][17]It determines the concentration at which AZD-24DFB reduces cell viability by 50% (GI50). We will use cancer cell lines with known PI3K pathway activation (e.g., PIK3CA-mutant or PTEN-null).

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 (PIK3CA-mutant), PC-3 (PTEN-null)) into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of AZD-24DFB. Remove the old media and add 100 µL of fresh media containing the compound dilutions or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well. [16]5. Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent. [17]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance readings to the vehicle control wells and plot against the log concentration of AZD-24DFB to calculate the GI50 value.

| Parameter | Example Selection | Rationale |

| Cell Lines | MCF-7, T47D (PIK3CA-mutant); PC-3 (PTEN-null) | Represents cancers where PI3K pathway hyperactivation is a known driver. [12] |

| Treatment Duration | 72 hours | Allows for multiple cell doubling times to observe an effect on proliferation. |

| Assay Type | MTS or MTT | Both are reliable colorimetric assays for viability. [18] |

Protocol: Western Blot for p-Akt (Ser473) Downregulation

Rationale: To confirm that AZD-24DFB engages its target within the cell, we must measure the phosphorylation status of key downstream pathway components. [19]A reduction in phosphorylated Akt (p-Akt) at Serine 473 is a direct and widely accepted biomarker of PI3K inhibition. [20] Methodology:

-

Cell Culture & Treatment: Seed cells (e.g., PC-3) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight to reduce basal pathway activity. Treat cells with AZD-24DFB at relevant concentrations (e.g., 1x and 10x GI50) for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. [21]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [21][22]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt, diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.

-

Analysis: Quantify the band intensities. The result is expressed as the ratio of p-Akt to total Akt, normalized to the vehicle control. [23]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Rationale: Effective cancer therapies often induce apoptosis (programmed cell death). [24]This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI). [25][26][27] Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with AZD-24DFB (e.g., at 1x and 5x GI50) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes). [25]4. Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension. [27]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add additional 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.

-

Data Analysis: Gate the cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

In Vivo Efficacy Evaluation: Protocol

Rationale: An in vivo study is essential to evaluate the therapeutic efficacy and tolerability of AZD-24DFB in a complex biological system. A subcutaneous xenograft model using an appropriate human cancer cell line in immunodeficient mice is a standard preclinical model. [28][29]All procedures must adhere to ethical guidelines for animal research, such as those from the NC3Rs (National Centre for the Replacement, Refinement & Reduction of Animals in Research). [30][31][32][33][34]

Protocol: Subcutaneous Xenograft Tumor Model

Methodology:

-

Animal Acclimatization: Use 6-8 week old female immunodeficient mice (e.g., NSG or NU/NU). Allow them to acclimate to the facility for at least one week. 2. Cell Preparation: Culture PC-3 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile, serum-free media or PBS. A cell viability check (e.g., trypan blue) should confirm >95% viability. [28]3. Tumor Implantation: Subcutaneously inject approximately 2-5 x 10^6 PC-3 cells, often mixed 1:1 with Matrigel or a similar basement membrane extract to improve tumor take rate, into the right flank of each mouse. [35]4. Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). 5. Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage (PO).

-

AZD-24DFB Group(s): Administer AZD-24DFB at one or more dose levels (e.g., 25 mg/kg, 50 mg/kg) daily via oral gavage.

-

Positive Control Group (Optional): Administer a standard-of-care agent.

-

-

Efficacy and Tolerability Measurements:

-

Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. [28] * Body Weight: Record the body weight of each animal 2-3 times per week as a general indicator of toxicity.

-

Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.

-

-

Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).

-

Terminal Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and process them for downstream analyses (e.g., Western blot for p-Akt, immunohistochemistry) to confirm target modulation in vivo.

In Vivo Experimental Design and Data Summary

Caption: Workflow for the in vivo xenograft efficacy study.

| Group | Treatment | Dose | Route | Schedule |

| 1 | Vehicle Control | N/A | PO | Daily |

| 2 | AZD-24DFB | 25 mg/kg | PO | Daily |

| 3 | AZD-24DFB | 50 mg/kg | PO | Daily |

| 4 | Positive Control | TBD | TBD | TBD |

References

-

Lakshmanan, I. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Tew, A., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PMC. [Link]

-

Xu, Z., et al. (2023). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

Tew, A., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

-

My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]

-

University of Virginia. (n.d.). The Annexin V Apoptosis Assay. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

University of Leicester. (n.d.). NC3Rs guidelines | Research Involving Animals. [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

-

ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. [Link]

-

NC3Rs. (n.d.). The 3Rs. [Link]

-

Singh, R., et al. (2015). Development and application of PI3K assays for novel drug discovery. PubMed. [Link]

-

ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. [Link]

-

Cold Spring Harbor Protocol. (2005). Xenograft Tumor Model Protocol. [Link]

-

NC3Rs. (n.d.). ARRIVE guidelines. [Link]

-

Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. [Link]

-

BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. [Link]

-

The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols. [Link]

-

NC3Rs. (n.d.). 3Rs resource library. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

NC3Rs. (n.d.). NC3Rs Guidelines. [Link]

-

ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. [Link]

-

Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. OncoTargets and Therapy. [Link]

-

ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the.... [Link]

-

Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC. [Link]

-

Dahl, G., et al. (2014). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research. [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

ResearchGate. (n.d.). (PDF) C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 898772-21-9 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - AE [thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. kumc.edu [kumc.edu]

- 28. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 29. dovepress.com [dovepress.com]

- 30. NC3Rs guidelines | Research Involving Animals – Division of Biomedical Services | University of Leicester [le.ac.uk]

- 31. The 3Rs | NC3Rs [nc3rs.org.uk]

- 32. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]

- 33. 3Rs resource library | NC3Rs [nc3rs.org.uk]

- 34. marmosetcare.stir.ac.uk [marmosetcare.stir.ac.uk]

- 35. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

High-performance liquid chromatography (HPLC) method for 3'-Azetidinomethyl-2,4-difluorobenzophenone

This Application Note and Protocol guide is designed for the analysis of 3'-Azetidinomethyl-2,4-difluorobenzophenone , a critical intermediate likely used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors or similar fluorinated bioactive scaffolds.

Method Development, Validation, and Troubleshooting Guide

Introduction & Chemical Context

This compound presents a unique chromatographic challenge due to its "Janus-faced" chemical nature:

-

The Core: A lipophilic benzophenone backbone (2,4-difluoro substituted) which drives strong retention on Reverse Phase (RP) columns.

-

The Functional Group: A basic azetidine moiety (a 4-membered nitrogen heterocycle).[1] Depending on the linkage (typically N-linked via a methylene bridge), this amine has a high pKa (typically 9.0–10.5), making it prone to severe peak tailing due to secondary interactions with residual silanols on silica columns.

This protocol utilizes a Charged Surface Hybrid (CSH) or Base-Deactivated (BDS) stationary phase strategy combined with an acidic mobile phase containing an ion-pairing modifier (Trifluoroacetic Acid - TFA) to mask silanols and ensure sharp peak symmetry.

Compound Properties

| Property | Description | Chromatographic Implication |

| Structure | Benzophenone core + Azetidine ring | UV Active (High sensitivity); Basic functionality.[2] |

| UV Max | ~254 nm (Benzophenone π-π*) | Primary detection wavelength. |

| pKa (Base) | ~9.5 (Estimated for Azetidine N) | Positively charged at pH < 7. |

| LogP | ~2.5 - 3.5 (Predicted) | Moderate to High retention on C18. |

Method Development Logic (The "Why")

The following decision tree illustrates the rationale behind the selected column and mobile phase.

Caption: Decision logic for handling basic azetidine moieties to prevent peak tailing.

Detailed Experimental Protocol

A. Instrumentation & Reagents[1][3][4]

-

System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Reagents:

-

Acetonitrile (ACN), HPLC Grade (Gradient Grade preferred).

-

Water, Milli-Q (18.2 MΩ·cm).

-

Trifluoroacetic Acid (TFA), Spectroscopy Grade (Ampules recommended to ensure freshness).

-

B. Chromatographic Conditions (The "Recipe")

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XSelect CSH C18 | "Eclipse Plus" is double end-capped for bases; "CSH" provides superior peak shape for amines at low pH. |

| Mobile Phase A | Water + 0.1% (v/v) TFA | Low pH ensures amine protonation; TFA acts as an ion-pairing agent to reduce tailing. |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | Matches ionic strength of MPA; prevents baseline drift. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Temp | 30°C or 40°C | 40°C reduces viscosity and improves mass transfer (sharper peaks). |